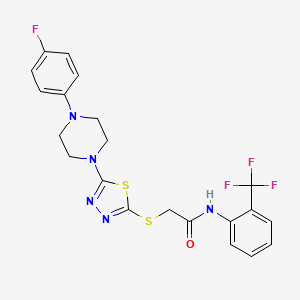

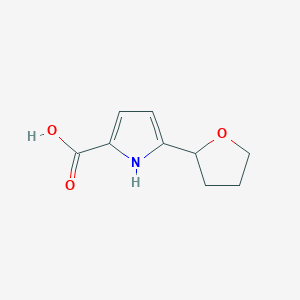

![molecular formula C19H14N4O6 B2515218 2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide CAS No. 942007-97-8](/img/structure/B2515218.png)

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide" is a complex organic molecule that may have potential biological activity due to the presence of various functional groups such as benzodioxol, pyridazinone, and nitrophenyl acetamide. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives is discussed in the provided papers. For instance, novel acetamides with benzisothiazol and cyanopyrazol moieties were synthesized with yields up to 81%, showing bioactivity against bacteria and algae . Similarly, a series of thiazolidin and thiazol acetamides were synthesized and evaluated for their antioxidant and anti-inflammatory activities . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal and molecular structure of a substituted benzene derivative with acetamide functionality was determined, revealing the importance of molecular conformation and hydrogen bonding in the compound's properties . This information is relevant for understanding how the molecular structure of "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide" might influence its biological activity.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can lead to various transformation products. For instance, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides were found to undergo glucosylation as a detoxification mechanism in different organisms . This suggests that the compound may also participate in similar detoxification reactions, potentially leading to the formation of glucoside derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their biological function. The papers provided discuss the bioactivity of these compounds, such as their phytotoxic metabolites , inhibition effects on bacteria and algae , and their anti-inflammatory and antioxidant activities . These properties are likely influenced by the presence of functional groups such as nitro, hydroxy, and acetamide, which are also present in the compound of interest.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The chemical is used in the synthesis of various optically active compounds. For instance, Katritzky, He, and Wang (2002) demonstrated its use in synthesizing tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones, highlighting its role in generating enantiopure compounds (Katritzky, He, & Wang, 2002).

- In another study, Kiyani and Ardyanian (2012) synthesized N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide, a compound demonstrating interesting photochromic behavior in solid and solution states (Kiyani & Ardyanian, 2012)

Bioactivity and Antimicrobial Properties

- Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, demonstrating significant antibacterial activity. These compounds were synthesized from a common intermediate, highlighting the versatility of such chemical structures in creating effective antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

- Girel et al. (2022) explored bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers. They found that these compounds are transformed by microorganisms and plants into detoxification products, suggesting their potential in environmental and biological studies (Girel et al., 2022).

Chemical Structure and Conformation

- The work of Soares-Sobrinho et al. (2008) on Benznidazole, a compound related to the title chemical, provides insights into the conformation of similar compounds. They described the orientation of different planar fragments in such molecules, which is crucial in understanding the chemical behavior and potential applications of these compounds (Soares-Sobrinho et al., 2008).

Antioxidant and Anti-Inflammatory Properties

- Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives, evaluating them for anti-inflammatory and antioxidant activity. This underscores the potential of such compounds in pharmacological applications (Koppireddi et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O6/c24-18(20-14-3-1-2-4-15(14)23(26)27)10-22-19(25)8-6-13(21-22)12-5-7-16-17(9-12)29-11-28-16/h1-9H,10-11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDDCKZRDJLENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

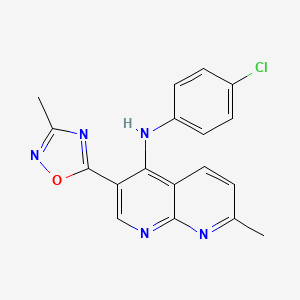

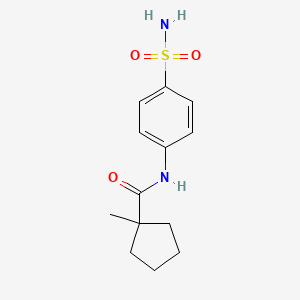

![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)

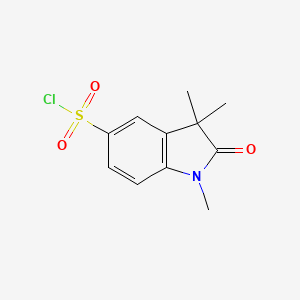

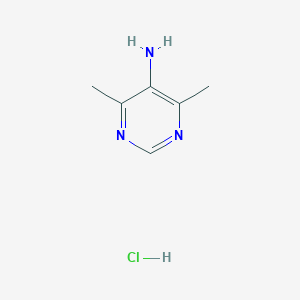

![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)

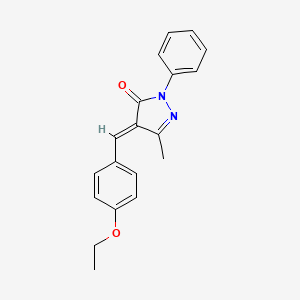

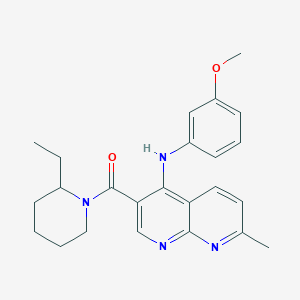

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2515145.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)

![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2515153.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2515158.png)